4-Hydroxy-3,3-dimethylcyclohexanone

Descripción

Contextual Significance in Organic Synthesis and Transformations

In the field of organic synthesis, 4-Hydroxy-3,3-dimethylcyclohexanone serves as a valuable building block. Its importance lies in its capacity to undergo a variety of chemical transformations, allowing for the creation of more complex molecular architectures. The presence of both a ketone and a secondary alcohol functional group within the same molecule provides chemists with multiple reaction sites to exploit.

The preparation of this compound can be achieved through a multi-step synthesis beginning from precursors like 3,3-dimethylcyclohexanone (B1346601). A documented method involves the catalytic hydrogenation of a related compound, followed by a selective oxidation process. Specifically, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (B82951) as the oxidant allows for the controlled oxidation of the corresponding diol to the desired hydroxy-ketone with high purity.

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups. The hydroxyl group can undergo oxidation to yield a diketone, while the carbonyl group can be reduced to form a diol. Furthermore, the hydroxyl group is amenable to substitution reactions, enabling the introduction of other functional groups.

Table 1: Synthesis Route Summary - Catalytic Hydrogenation and Oxidation

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Hydrogenation | Isopropanol (B130326), 5% Pd/C, H₂ | 65°C, 2 MPa H₂, 48h | Produces a 17:1 mixture of diol intermediates. |

| Oxidation | DCM, H₂O, NaBr, NaHCO₃, TEMPO, NaOCl | 0–10°C, dropwise NaOCl addition | Achieves ~95% crude purity (by GC) of this compound. |

Crucial Role in Medicinal Chemistry and Pharmaceutical Development

The significance of this compound is particularly pronounced in medicinal chemistry, where it is recognized as a key intermediate in the synthesis of potential therapeutic agents. medchemexpress.comdcchemicals.commedchemexpress.com Its primary role is as a precursor for the development of human acetylcholinesterase (hAChE) inhibitors. medchemexpress.comdcchemicals.com These inhibitors are a major focus in the research and treatment of neurological conditions such as Alzheimer's disease.

The mechanism of action for compounds derived from this compound involves their ability to block the active site of the acetylcholinesterase enzyme. This inhibition prevents the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration in the brain and enhancing cholinergic transmission. Research has shown that derivatives synthesized from this hydroxyketone can exhibit significant inhibitory effects on hAChE, underscoring its potential in drug discovery programs targeting cognitive disorders.

Unique Structural Features and Their Research Implications

The chemical properties and research applications of this compound are a direct consequence of its distinct structural features. The molecule's architecture, comprising a six-membered ring with a ketone, a hydroxyl group, and a gem-dimethyl group, dictates its reactivity and stereochemistry.

The gem-dimethyl group at the C-3 position introduces steric hindrance, which can influence the approach of reagents to the adjacent carbonyl group at C-1 and the hydroxyl group at C-4. This steric shielding can be exploited to achieve regioselective reactions. The presence of a chiral center at the C-4 position (the carbon bearing the hydroxyl group) means the compound can exist as enantiomers. This is a critical feature, as it allows this compound to be used as a chiral synthon—a building block for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

The bifunctional nature of the molecule, containing both a hydrogen-bond donor (–OH) and a hydrogen-bond acceptor (C=O), also influences its physical properties and its interactions with biological targets like enzymes.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 888325-29-9 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₄O₂ bldpharm.comsigmaaldrich.com |

| Molecular Weight | 142.20 g/mol medchemexpress.combldpharm.comsigmaaldrich.com |

| Flash Point | 93.1 ± 18.0 °C |

| IUPAC Name | This compound sigmaaldrich.com |

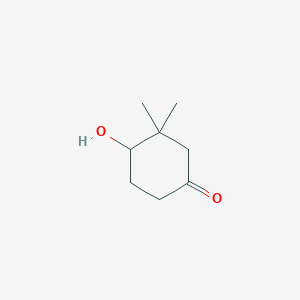

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFGDBEVBAUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467583 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888325-29-9 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 3,3 Dimethylcyclohexanone

Catalytic Strategies for the Selective Hydroxylation of 3,3-Dimethylcyclohexanone (B1346601)

Palladium-Catalyzed Hydrogenation with Subsequent Oxidation

A prominent and scalable route to 4-Hydroxy-3,3-dimethylcyclohexanone involves a two-step sequence beginning with a precursor to 3,3-dimethylcyclohexanone. This strategy hinges on an initial palladium-catalyzed hydrogenation followed by a selective oxidation step.

The process often starts with a suitable unsaturated precursor, such as dimedone, which is first hydrogenated to yield the saturated 3,3-dimethylcyclohexanol (B1607255) intermediate. The use of a palladium on carbon (Pd/C) catalyst is standard for this type of transformation. chemicalbook.com The subsequent oxidation of the intermediate alcohol is then carried out to yield the target hydroxy ketone. While palladium is primarily used in the initial hydrogenation step of the precursor, its role in catalytic oxidation reactions is well-established, particularly in aerobic dehydrogenations or oxidations where it can be regenerated by a co-oxidant. rsc.orgnih.gov

A specific protocol for this two-step synthesis is detailed below:

Hydrogenation: The precursor is hydrogenated using a 5% Pd/C catalyst in an isopropanol (B130326) solvent under hydrogen pressure. This step produces a mixture of cis and trans 3,3-dimethylcyclohexanol.

Oxidation: The resulting crude alcohol mixture is then subjected to selective oxidation without prior separation. This step is crucial for introducing the ketone functionality while retaining the hydroxyl group.

| Step | Reagents/Catalysts | Conditions | Outcome/Purity |

| Hydrogenation | Isopropanol, 5% Pd/C | 65°C, 2 MPa H₂, 48h | 17:1 mixture of alcohol isomers |

| Oxidation | DCM, H₂O, NaBr, NaHCO₃, TEMPO, NaOCl | 0–10°C, dropwise NaOCl addition | ~95% (GC) |

| This table summarizes a scalable synthesis route. The hydrogenation step creates the necessary alcohol intermediate, which is then oxidized in the second step to yield the final product. Data sourced from . |

TEMPO-Mediated Selective Oxidation Protocols

The oxidation of the intermediate 3,3-dimethylcyclohexanol to this compound is effectively achieved using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. wikipedia.org TEMPO-mediated oxidation is a highly selective and mild method for converting alcohols to carbonyl compounds. organic-chemistry.org The actual oxidant is the N-oxoammonium salt, which is generated in situ from TEMPO by a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). wikipedia.org

The reaction mechanism involves the oxoammonium salt oxidizing the alcohol to the corresponding ketone, while being reduced to a hydroxylamine (B1172632). The co-oxidant then re-oxidizes the hydroxylamine back to the active oxoammonium salt, allowing TEMPO to be used in catalytic amounts. windows.net This system is highly effective for oxidizing primary and secondary alcohols. rsc.orgchemrxiv.org

In the synthesis of this compound, the crude 3,3-dimethylcyclohexanol mixture is dissolved in a biphasic system (e.g., dichloromethane (B109758) and water). Sodium bicarbonate is added to maintain a basic pH, and sodium bromide is used as a co-catalyst. nih.gov After the addition of catalytic TEMPO, an aqueous solution of sodium hypochlorite is added dropwise, ensuring controlled oxidation to the desired product with high purity. This protocol's mild conditions (0-10°C) and high selectivity minimize over-oxidation and other side reactions.

Green Chemistry Approaches in the Synthesis of Hydroxylated Cyclohexanones

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates.

Electro-Organic Synthesis Pathways for Hydroxy Ketones

Electro-organic synthesis offers a green alternative to traditional chemical methods by using electrons as the primary reagent, thereby avoiding stoichiometric chemical oxidants or reductants. researchgate.net This technique has been successfully applied to the synthesis of hydroxy cyclohexanones.

For instance, 3-hydroxy cyclohexanone (B45756) has been synthesized from 1,3-cyclohexanedione (B196179) via electrochemical reduction in an alkaline medium using stainless steel (SS-316) electrodes under constant current (galvanostatic) conditions. researchgate.net This method demonstrates the feasibility of producing hydroxy ketones through a clean, electrochemical pathway. The reduction of diketones is highly dependent on the electrode material and the pH of the solution. researchgate.net While this example yields a regioisomer of the target molecule, the principle is directly applicable to the synthesis of other hydroxylated cyclohexanones, representing a promising green route that avoids harsh chemical reagents. academie-sciences.fracs.org

| Technique | Substrate | Electrode | Medium | Product |

| Electro-organic Reduction | 1,3-Cyclohexanedione | Stainless Steel (SS-316) | Alkaline | 3-Hydroxy cyclohexanone |

| This table illustrates an electrochemical approach for synthesizing a hydroxy ketone, highlighting a green synthetic pathway. Data sourced from researchgate.net. |

Biocatalytic Transformations and Enantioselective Routes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with exceptional stereo-, regio-, and chemoselectivity under mild, aqueous conditions. nih.govnih.gov These methods are central to green chemistry.

The enantioselective synthesis of hydroxylated cyclohexanones has been achieved using biocatalytic reduction. A notable example is the preparation of (S)-3-hydroxy-2,2-dimethylcyclohexanone from 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast (Saccharomyces cerevisiae). acs.orgorgsyn.org This biotransformation proceeds with high enantiomeric excess (ee), yielding a valuable chiral building block for natural product synthesis. orgsyn.org The process involves incubating the dione (B5365651) substrate with a fermenting mixture of baker's yeast and sucrose (B13894). orgsyn.org

Furthermore, isolated enzymes offer more controlled routes. Chemoenzymatic methods, such as the enzymatic desymmetrization of meso-diols or diacetates using lipases, can provide access to both enantiomers of a chiral hydroxy ketone. acs.org The development of engineered enzymes, such as proline hydroxylases and other oxygenating biocatalysts, continues to expand the toolkit for selective C-H hydroxylation, offering future pathways for the direct and enantioselective synthesis of compounds like this compound. google.comnih.gov

| Biocatalyst | Substrate | Transformation | Product | Enantiomeric Excess (ee) |

| Baker's Yeast | 2,2-Dimethylcyclohexane-1,3-dione | Asymmetric Reduction | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | 98–99% |

| This table details the biocatalytic reduction of a dione to produce a chiral hydroxy ketone, showcasing an enantioselective and green synthetic method. Data sourced from orgsyn.org. |

Utilization of Environmentally Benign Oxidizing Systems

The development of oxidizing systems that are environmentally benign is a key goal of green chemistry. This involves replacing toxic, heavy-metal-based oxidants (like chromium) with cleaner alternatives.

Iron-catalyzed systems are particularly attractive as iron is an abundant, inexpensive, and low-toxicity metal. youtube.com Iron salts, in combination with co-catalysts like N-hydroxyphthalimide (NHPI), have been used for the aerobic oxidation of cyclohexane (B81311) and cyclohexanone. nih.gov These systems can utilize molecular oxygen or air as the ultimate oxidant, producing water as the primary byproduct. nih.govnih.gov

The TEMPO-mediated oxidation described previously can also be considered a green method, especially when paired with environmentally friendly co-oxidants. organic-chemistry.org Systems using catalytic TEMPO with Fe(NO₃)₃ and molecular oxygen allow for the aerobic oxidation of alcohols under mild conditions. organic-chemistry.org Another green approach involves using hydrogen peroxide (H₂O₂) as the oxidant, which generates only water as a byproduct. H₂O₂ has been used with various catalysts for the oxidation of substrates like cyclohexene, demonstrating its potential for clean oxidation processes. acs.org

Convergent and Divergent Synthetic Routes from Precursors

Synthesis from Dimedone and Related Cyclic Diketones

Dimedone (5,5-dimethylcyclohexane-1,3-dione) and its isomers are foundational precursors for the synthesis of various cyclohexanone derivatives. While a direct conversion of dimedone to this compound is not a standard route, the modification of these diketones provides access to a range of related hydroxy ketones.

A common transformation of dimedone involves hydrogenation to produce 3,3-dimethylcyclohexanone. chemicalbook.com For instance, the hydrogenation of dimedone using an Amberlyst CH57 catalyst in methanol (B129727) at 85°C and under hydrogen pressure yields 3,3-dimethylcyclohexanone with high selectivity and a yield of 98%. chemicalbook.com This saturated ketone can then serve as a precursor for subsequent hydroxylation.

The synthesis of chiral hydroxy cyclohexanones often employs biocatalytic reductions of related cyclic diketones. A well-documented example is the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione, an isomer of dimedone. Using baker's yeast (Saccharomyces cerevisiae) in a sucrose solution, this diketone is selectively reduced to yield (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. orgsyn.org The process involves adding the diketone to a fermenting mixture of yeast and sucrose and stirring for 40-48 hours, resulting in the chiral hydroxy ketone in 47-52% yield after purification. orgsyn.org This highlights a divergent approach where related diketone precursors can be used to achieve different, specifically hydroxylated isomers.

Multi-Step Preparations from Substituted Cyclohexenones

A more direct and convergent route to this compound involves a multi-step sequence starting from a substituted cyclohexenone. This approach typically includes the formation of the saturated ketone ring followed by a regioselective hydroxylation.

One established pathway begins with the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one. prepchem.com This reaction is carried out using a palladium on charcoal (Pd/C) catalyst to reduce the carbon-carbon double bond, yielding the intermediate 3,3-dimethylcyclohexanone. prepchem.com

The crucial subsequent step is the selective hydroxylation at the C4 position. A described method for this transformation involves a TEMPO-catalyzed oxidation. In this procedure, the intermediate is subjected to oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite as the oxidant in a biphasic system, achieving a crude purity of 95% for this compound. Modern advancements in C-H bond functionalization also offer potential routes. For example, selective hydroxylation of non-activated C-H bonds in cyclohexane systems has been achieved using dioxiranes generated in-situ, which could be adapted for this synthesis. polyu.edu.hkscispace.com

Applications of Flow Chemistry in Cyclohexanone Derivative Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a powerful technology in chemical synthesis. This approach offers significant advantages for the synthesis of cyclohexanone derivatives and other active pharmaceutical ingredients (APIs).

The primary benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, which is critical for managing highly exothermic reactions safely and preventing the formation of hotspots that can lead to side reactions or dangerous runaway conditions.

Key advantages of using flow chemistry for synthesizing cyclohexanone derivatives include:

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with explosive or unstable intermediates.

Scalability: Scaling up a reaction in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors.

Automation: Flow systems are well-suited for automation, allowing for high-throughput screening of reaction conditions and more efficient process optimization.

While a specific flow synthesis for this compound is not prominently documented, the technology has been successfully applied to the synthesis of related compounds. For example, a continuous-flow synthesis of the analgesic drug Tramadol has been developed starting from cyclohexanone. This demonstrates the feasibility and advantages of applying flow processes to reactions involving cyclohexanone cores.

Stereochemical Investigations of 4 Hydroxy 3,3 Dimethylcyclohexanone and Its Functionalized Derivatives

Conformational Analysis and Energetic Profiles of Cyclohexanone (B45756) Rings

The conformation of the cyclohexane (B81311) ring is a critical factor in determining the physical and chemical properties of 4-hydroxy-3,3-dimethylcyclohexanone. The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. youtube.com However, the presence of substituents on the ring leads to different chair conformations with varying stabilities.

Influence of Hydroxyl and Geminal Dimethyl Substituents on Ring Conformation

In this compound, the substituents play a significant role in dictating the preferred chair conformation. Substituents on a cyclohexane ring can occupy either axial or equatorial positions. msu.edu Generally, bulkier groups prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. youtube.comwikipedia.org

The geminal dimethyl groups at the C3 position introduce significant steric bulk. One of the methyl groups in the 3-position will have a greater steric interaction when axial compared to the other. In the case of 1,1-disubstituted cyclohexanes, the two conformers are identical if the substituents are the same. msu.edu However, the presence of the hydroxyl group at C4 breaks this symmetry.

The hydroxyl group at C4 can be either axial or equatorial. The relative stability of the two possible chair conformations of this compound will depend on the balance of steric interactions. The conformation where the hydroxyl group is in the equatorial position is generally favored to minimize 1,3-diaxial interactions. libretexts.org The steric bulk of a hydroxyl group is less than that of a methyl group. libretexts.org Therefore, the most stable conformation will likely have the hydroxyl group in the equatorial position.

The A-value of a substituent is a measure of its preference for the equatorial position and corresponds to the free energy difference between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: A-Values for Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH | 0.94 (in aprotic solvent) |

| -CH₃ | 1.7 |

This table presents generalized A-values for monosubstituted cyclohexanes and provides a basis for predicting conformational preferences.

Computational Approaches to Conformational Equilibria

Computational chemistry provides powerful tools for investigating the conformational equilibria of cyclic molecules like this compound. consensus.app Methods such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the energies of different conformations and predict their relative populations. umn.edu

Molecular mechanics methods, such as MM2, MM3, and MM4, use classical physics to model the energy of a molecule based on bond lengths, bond angles, and torsional angles. nih.gov These methods are computationally efficient and can be used to explore the potential energy surface of a molecule to find its minimum energy conformations. umn.edu

Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure of a molecule. consensus.app These methods can be used to calculate the energies of different conformers with high accuracy and to investigate the influence of electronic effects on conformational preferences. For instance, a complete basis set, hybrid-DFT study can be employed to understand the conformational behaviors of substituted cyclohexanones. acs.org

For this compound, computational studies could precisely quantify the energy difference between the chair conformers with the hydroxyl group in the axial and equatorial positions, taking into account the influence of the geminal dimethyl groups. These calculations would also provide information about other, less stable conformations, such as twist-boat forms.

Principles of Stereoselective Reactions and Chiral Induction

The stereochemistry of reactions involving this compound is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The existing stereocenters and substituents on the cyclohexanone ring can direct the stereochemical outcome of subsequent reactions.

Enantioselective and Diastereoselective Reduction of Cyclohexanones

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols, with the new hydroxyl group being either cis or trans to the existing hydroxyl group. The stereochemical outcome of this reduction depends on the reducing agent used and the steric and electronic properties of the substrate.

The approach of the hydride reagent to the carbonyl carbon is influenced by the steric hindrance posed by the geminal dimethyl groups at the adjacent C3 position. Furthermore, the existing hydroxyl group at C4 can direct the incoming reagent through intramolecular hydrogen bonding, especially with certain reducing agents.

For instance, the use of a bulky reducing agent would likely lead to the hydride attacking from the less hindered face of the molecule. Conversely, a smaller reducing agent might be more influenced by electronic effects or coordination with the existing hydroxyl group.

Control of Stereoselectivity in Alkylation and Derivatization Reactions

The stereoselectivity of alkylation and other derivatization reactions of this compound can be controlled by carefully choosing the reaction conditions and reagents. These reactions often proceed through the formation of an enolate intermediate.

The regioselectivity of enolate formation is influenced by the substitution pattern of the cyclohexanone ring. In the case of this compound, enolate formation can occur on either side of the carbonyl group. The subsequent reaction of the enolate with an electrophile will then be directed by the existing stereochemistry of the ring. The bulky geminal dimethyl groups will sterically hinder one face of the enolate, leading to a preferential attack of the electrophile from the opposite, less hindered face.

Chiral Resolution Techniques for Substituted Cyclohexanols

If a racemic mixture of 4-hydroxy-3,3-dimethylcyclohexanol is produced, for example, through the non-stereoselective reduction of the ketone, it can be separated into its constituent enantiomers using chiral resolution techniques. wikipedia.org

One common method is the formation of diastereomeric derivatives. wikipedia.org The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, and can be separated by crystallization or chromatography. chiralpedia.com Once separated, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the alcohol.

Another powerful technique is chiral chromatography. chiralpedia.comlcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns are widely used for the analytical and preparative separation of enantiomers. chiralpedia.com

Table 2: Common Chiral Resolution Techniques

| Technique | Principle | Application |

|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts or derivatives with different solubilities. wikipedia.org | Separation of racemic acids, bases, and alcohols. pharmtech.com |

| Chiral Chromatography (GC, HPLC) | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.comlcms.cz | Analytical and preparative separation of a wide range of chiral compounds. |

Reactivity and Mechanistic Studies of 4 Hydroxy 3,3 Dimethylcyclohexanone

Chemoselective Oxidation Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in 4-Hydroxy-3,3-dimethylcyclohexanone can be selectively oxidized to yield the corresponding dione (B5365651), 3,3-dimethylcyclohexane-1,4-dione. This transformation requires chemoselective reagents that will oxidize the alcohol without affecting the existing ketone or other parts of the molecule. The choice of oxidizing agent is crucial for achieving high yields and preventing over-oxidation or side reactions.

Common reagents employed for this purpose include chromium-based compounds and permanganates under controlled conditions.

Table 1: Reagents for Oxidation of the Hydroxyl Group

| Reagent | Description |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent capable of converting the secondary alcohol to a ketone. |

| Chromium trioxide (CrO₃) | Another powerful oxidant often used in Jones oxidation (with sulfuric acid in acetone) for this type of transformation. |

The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming a new carbon-oxygen double bond.

Stereodivergent Reduction Reactions of the Carbonyl Group

The reduction of the carbonyl group in this compound is a key reaction that produces 3,3-dimethylcyclohexane-1,4-diol. This reaction can be stereodivergent, meaning that by choosing the appropriate reducing agent and reaction conditions, one can selectively produce different stereoisomers of the product. The ketone's carbonyl carbon is prochiral, and its reduction can lead to the formation of a new chiral center.

The stereochemical outcome depends on the direction of the nucleophilic attack by the hydride ion (H⁻) on the carbonyl carbon. The two faces of the planar carbonyl group are diastereotopic, and attack from one side will lead to an axial alcohol, while attack from the other side will result in an equatorial alcohol, which exist in equilibrium in the final product's chair conformations.

Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Studies on similar substituted cyclohexanones show that the steric environment around the carbonyl group heavily influences the stereoselectivity of the reduction. researchgate.net

Table 2: Reagents and Stereochemical Considerations for Carbonyl Reduction

| Reagent | Typical Outcome | Mechanistic Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | A mild reducing agent that is selective for aldehydes and ketones. youtube.com The stereoselectivity can be influenced by solvent and temperature. researchgate.net | The hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com |

| Lithium aluminum hydride (LiAlH₄) | A much stronger reducing agent than NaBH₄. It is highly reactive and less selective. | The mechanism is similar to NaBH₄, but its greater reactivity can sometimes lead to different stereochemical ratios. researchgate.net |

| Enzymatic Reductases | Biocatalysts like levodione (B1250081) reductase can exhibit high stereospecificity. researchgate.net | In related systems, enzymes have been used to reduce the carbonyl group to a specific alcohol isomer with high enantiomeric excess. researchgate.net |

Substitution Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of this compound can undergo nucleophilic substitution reactions. Because the hydroxyl group itself is a poor leaving group, it must first be converted into a better one. This is typically achieved by protonating the oxygen in an acidic medium or by reacting it with specific reagents.

A common method for replacing the hydroxyl group with a halogen is the use of thionyl chloride (SOCl₂) to produce the corresponding chloro-substituted cyclohexanone (B45756). This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Electrophilic and Nucleophilic Addition Reactions at the Carbonyl Center

The most significant reaction at the carbonyl center is nucleophilic addition. masterorganicchemistry.com The carbonyl group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbon an excellent electrophile. youtube.com A wide variety of nucleophiles can attack this electrophilic carbon, causing the C=O pi bond to break and changing the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

Under acidic conditions, the reaction can be accelerated. The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

Examples of nucleophilic addition include:

Hydride Addition: As discussed in the reduction section (4.2), reagents like NaBH₄ and LiAlH₄ act as a source of the nucleophilic hydride ion (H⁻). youtube.com

Grignard Reagent Addition: Organometallic compounds like Grignard reagents (R-MgBr) act as a source of a carbanion nucleophile (R⁻), leading to the formation of a tertiary alcohol after an aqueous workup. youtube.com

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Computational Methods

To fully understand and predict the reactivity of this compound, researchers employ advanced spectroscopic and computational techniques. These methods provide deep insights into the electronic structure and energetic landscape of the molecule and its reaction pathways.

Frontier Molecular Orbital (FMO) theory is a powerful computational tool used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is viewed as nucleophilic or electron-donating. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is electrophilic and acts as an electron acceptor. libretexts.org

Chemical reactions are described by the interaction between a filled HOMO of one molecule (the nucleophile) and an empty LUMO of another (the electrophile). libretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. researchgate.net

Table 3: FMO Interactions in Reactions of this compound

| Reaction Type | Interacting Orbitals | Description |

|---|---|---|

| Nucleophilic attack on Carbonyl | HOMO (Nucleophile) ↔ LUMO (Ketone) | The nucleophile donates electrons from its HOMO into the LUMO of the carbonyl group. The LUMO is centered on the C=O bond, making the carbon atom the site of attack. |

| Electrophilic attack on Hydroxyl | HOMO (Hydroxyl Oxygen) ↔ LUMO (Electrophile) | The lone pair electrons on the hydroxyl oxygen reside in a HOMO and can attack the empty LUMO of an electrophile (e.g., a proton). |

By calculating the energies and visualizing the shapes of these frontier orbitals, chemists can predict which sites on the molecule are most reactive and how reactants will approach each other. wikipedia.orgresearchgate.net

The presence of both a hydrogen bond donor (the -OH group) and an acceptor (the C=O group) within the same molecule allows for the formation of an intramolecular hydrogen bond (IMHB). mdpi.com This non-covalent interaction can play a significant role in determining the molecule's preferred conformation and, consequently, its reactivity.

In a chair conformation of the cyclohexane (B81311) ring, an IMHB can form between an axial hydroxyl group and the carbonyl oxygen. This interaction can stabilize this conformer relative to others where the hydroxyl group is in an equatorial position. nih.gov The stability conferred by the IMHB can influence the stereochemical outcome of reactions, as the molecule may react preferentially through this lower-energy conformation.

The strength and presence of this IMHB are sensitive to the environment. Polar solvents can compete for hydrogen bonding, disrupting the intramolecular bond and shifting the conformational equilibrium. nih.gov For instance, in non-polar solvents, the IMHB-stabilized conformer might dominate, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent may be favored. nih.gov This solvent-dependent conformational change can alter the accessibility of the reactive sites and thus modify the reaction's outcome.

Detailed Catalytic Mechanisms in Hydroxylation and Aromatization Processes

The transformation of this compound through hydroxylation and aromatization pathways involves intricate catalytic mechanisms. These processes are crucial for the synthesis of various substituted aromatic compounds. While direct and extensive research on the specific catalytic mechanisms for this compound is limited, the reactivity can be understood by examining studies on analogous cyclohexanone derivatives. The following sections detail the plausible catalytic cycles for these transformations, drawing upon established principles in organic synthesis.

Hydroxylation of this compound

The introduction of an additional hydroxyl group to this compound can be achieved through various oxidative methods. A noteworthy approach involves the anaerobic C–H hydroxylation of aliphatic systems, which can be mediated by photoexcited nitroarenes. acs.org This method is particularly significant as it does not necessitate external oxidants or transition metals, rendering it an atom-economical process. acs.org

The proposed mechanism for the hydroxylation of a C(sp³)–H bond, such as those present in this compound, initiated by a photoexcited nitroarene can be outlined as follows:

Photoexcitation: A nitroarene is excited by light to a triplet biradical excited state.

Hydrogen Atom Abstraction: The photoexcited nitroarene in its triplet state abstracts a hydrogen atom from a C(sp³)–H bond on the cyclohexanone ring, generating a carbon-centered radical and a nitroaryl radical intermediate.

Oxygen Atom Transfer: The resulting carbon-centered radical then engages with the nitroaryl radical, leading to the transfer of an oxygen atom to the carbon skeleton, thereby forming the hydroxylated product.

This process has been shown to be effective for the hydroxylation of various alkanes, and the selectivity can be influenced by the electronic environment of the C-H bonds. acs.org For instance, in related systems, the presence of polar deactivating groups can direct oxidation to specific positions. acs.org

| Reaction Type | Catalyst/Mediator | Key Features | Reference |

| C(sp³)–H Hydroxylation | Photoexcited Nitroarenes | Anaerobic, oxidant-free, transition-metal-free, atom-economical. | acs.org |

Aromatization of this compound

The dehydrogenative aromatization of cyclohexanones to form substituted phenols is a significant transformation in organic synthesis. researchgate.net This process typically involves the use of transition metal catalysts, such as those based on palladium or copper. researchgate.net The aromatization of this compound would lead to the formation of a substituted phenol (B47542).

The catalytic dehydrogenative aromatization generally proceeds through an oxidative pathway. researchgate.net A plausible mechanism for the palladium-catalyzed aerobic dehydrogenative aromatization of a cyclohexanone derivative like this compound is detailed below:

Enolate Formation: The cyclohexanone substrate reacts with a palladium(II) catalyst (e.g., PdX₂) to form a palladium enolate intermediate.

β-Hydride Elimination: The palladium enolate undergoes β-hydride elimination, leading to the formation of a cyclohexenone intermediate and a palladium(0) species.

Oxidation of Pd(0): The reduced palladium(0) is re-oxidized to the active palladium(II) state by an oxidant, often molecular oxygen, allowing the catalytic cycle to continue.

Tautomerization: The resulting cyclohexenone can undergo further dehydrogenation steps and subsequent tautomerization to yield the final aromatic phenol product.

This catalytic approach has been successfully applied to a variety of substituted cyclohexanones, providing a versatile route to phenols. researchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the aromatization process.

| Catalyst System | Substrate Type | Transformation | Key Mechanistic Steps | Reference |

| Pd-based catalysts | Cyclohexanones | Dehydrogenative Aromatization | Enolate formation, β-hydride elimination, catalyst re-oxidation. | researchgate.net |

| Cu-based catalysts | Cyclohexanones | Dehydrogenative Aromatization | Similar oxidative dehydrogenation pathways. | researchgate.net |

The synthesis of the precursor, 3,3-dimethylcyclohexanone (B1346601), can be achieved through methods such as the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one using palladium on charcoal. prepchem.com

Applications and Derivatization in Advanced Organic Synthesis

4-Hydroxy-3,3-dimethylcyclohexanone as a Core Intermediate in Medicinal Chemistry

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily owing to its structural features which allow for the synthesis of diverse and complex molecular architectures. Its utility is particularly pronounced in the development of therapeutic agents targeting neurological disorders. The bifunctional nature of the molecule, possessing both a ketone and a hydroxyl group, along with a stereochemically rich cyclohexane (B81311) core, makes it an attractive starting point for creating libraries of compounds for drug discovery programs.

Precursor Synthesis of Human Acetylcholinesterase (hAChE) Inhibitors

A significant application of this compound is its role as a key intermediate in the synthesis of human acetylcholinesterase (hAChE) inhibitors. masterorganicchemistry.com Acetylcholinesterase inhibitors are a cornerstone in the palliative treatment of Alzheimer's disease, a neurodegenerative condition characterized by a decline in the neurotransmitter acetylcholine (B1216132). organic-chemistry.org By inhibiting the hAChE enzyme, these drugs increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function.

The synthesis of novel hAChE inhibitors often involves intricate molecular frameworks designed to interact with specific sites on the enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govchemicalbook.com this compound serves as a foundational building block, providing a robust cyclohexanone (B45756) core that can be elaborated through various chemical transformations to produce potent and selective inhibitors. masterorganicchemistry.com Its inherent structure is suitable for constructing compounds that can effectively span the active site gorge of the hAChE enzyme.

Building Blocks for Novel Therapeutic Candidates Targeting Acetylcholine Dysregulation

Beyond its specific use in hAChE inhibitor synthesis, this compound is being explored as a versatile building block for new drug candidates aimed at treating a broader range of conditions associated with acetylcholine dysregulation. masterorganicchemistry.com The compound's reactive handles—the hydroxyl and ketone groups—allow for a wide array of chemical modifications, enabling the generation of diverse molecular structures. This diversity is crucial in the search for new therapeutic agents with improved efficacy and novel mechanisms of action. Researchers are leveraging this intermediate to develop compounds that could potentially address other cognitive and neurological disorders where the cholinergic system is implicated. masterorganicchemistry.com

Strategic Utilization as Chiral Synthons in Asymmetric Organic Syntheses

The cyclohexane ring of this compound contains a stereocenter at the carbon bearing the hydroxyl group (C4). This inherent chirality makes it a valuable chiral synthon, or building block, for asymmetric synthesis. In this context, the goal is to use the existing stereocenter to control the formation of new stereocenters in a predictable manner, ultimately leading to the synthesis of a single enantiomer of a target molecule. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

While specific, documented examples of using this compound itself in major asymmetric campaigns are not extensively detailed in readily available literature, the strategy is a cornerstone of modern organic synthesis. organic-chemistry.orgyoutube.com The general approach involves using the pre-existing stereocenter to direct incoming reagents to a specific face of the molecule, a process known as substrate-controlled diastereoselection. For instance, the hydroxyl group can be used to direct a catalytic hydrogenation or an epoxidation of a nearby double bond, thereby creating new stereocenters with high selectivity. Asymmetric syntheses of various 3-substituted-cyclohexanone derivatives have been achieved through stereoselective conjugate additions to chiral cyclohexenones, highlighting the utility of this class of compounds as chiral precursors. scilit.com

Pathway to Complex Natural Products and Analogue Creation

The structural framework of this compound is a recurring motif in a variety of more complex natural products. Consequently, it serves as a logical starting point for the total synthesis of these molecules and for the creation of simplified or modified analogues to probe biological activity.

Derivatization to Fused-Ring Lactone Systems

The conversion of cyclohexanone derivatives into fused-ring systems, particularly lactones (cyclic esters), is a powerful strategy for building molecular complexity. Fused lactones are common structural units in many biologically active natural products. One established method involves the Baeyer-Villiger oxidation of a cyclic ketone, which can transform a cyclohexanone into a seven-membered lactone (a caprolactone).

More sophisticated strategies can lead to the formation of γ-lactones (five-membered rings) fused to the cyclohexane frame. Research has demonstrated that cyclohexadienones, which can be derived from phenolic precursors, can be transformed into δ-lactones. scilit.com In one example, treatment of a phenol-derived intermediate with an oxidizing agent led to the formation of a δ-lactone through a cyclization process involving a phenoxonium cation. scilit.com Other studies have shown that unsaturated terpenoid lactones with a cyclohexane ring can be synthesized and subsequently modified, for instance, through microbial hydroxylation, to yield functionalized fused-lactone systems. rsc.org The presence of both a ketone and a hydroxyl group in this compound provides multiple pathways for such cyclization and derivatization strategies to access these valuable fused-lactone motifs.

| Precursor Type | Transformation | Resulting Structure |

| Cyclohexadienone | Oxidative Cyclization | Fused δ-Lactone scilit.com |

| Unsaturated Iodolactone | Dehydrohalogenation | Fused Unsaturated γ-Lactone rsc.org |

| Fused Unsaturated Lactone | Microbial Hydroxylation | Fused Hydroxylactone rsc.org |

Incorporation into Polycyclic Frameworks such as Octalones

The construction of polycyclic frameworks is a central theme in the synthesis of steroids and terpenoids. A classic and powerful method for creating a second, fused six-membered ring onto an existing cyclohexanone is the Robinson annulation. masterorganicchemistry.comnih.gov This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to produce a cyclohexenone fused to the original ring, a structure known as an octalone. masterorganicchemistry.comrsc.org The Wieland-Miescher ketone, a bicyclic diketone, is a famous example of a product synthesized via a Robinson annulation and has been used in the synthesis of numerous complex natural products. rsc.org

Theoretically, a derivative of this compound could serve as the starting ketone in a Robinson annulation. The reaction would involve the formation of an enolate from the ketone, which would then act as the nucleophile in a Michael addition with an α,β-unsaturated ketone, such as methyl vinyl ketone. organic-chemistry.org However, the structure of this compound presents a significant challenge to this approach. The presence of the gem-dimethyl group at the 3-position prevents the formation of an enolate at the adjacent C4 position. Therefore, enolate formation would be directed exclusively to the C2 position. While this regioselectivity is guaranteed, the subsequent intramolecular aldol condensation to form the second ring would be influenced by the steric bulk of the gem-dimethyl group and the stereochemistry of the hydroxyl group, making the transformation complex. There is currently a lack of specific published examples detailing the successful incorporation of this compound into an octalone framework via this pathway.

| Reaction | Description | Key Intermediate | Product |

| Michael Addition | Conjugate addition of an enolate to an α,β-unsaturated ketone. organic-chemistry.orgrsc.org | 1,5-Diketone masterorganicchemistry.com | - |

| Intramolecular Aldol Condensation | Cyclization of the 1,5-diketone to form a new six-membered ring. masterorganicchemistry.comrsc.org | β-Hydroxyketone | Fused Ring System |

| Robinson Annulation | A combination of the Michael addition and intramolecular aldol condensation. masterorganicchemistry.comnih.gov | 1,5-Diketone | Octalone (fused cyclohexenone) |

Synthesis of Diversely Functionalized Cyclohexanone and Cyclohexanol (B46403) Derivatives

This compound serves as a key intermediate for the synthesis of a wide array of substituted cyclohexanone and cyclohexanol derivatives. The resident ketone and alcohol moieties can be manipulated independently or in concert to introduce new functional groups and stereocenters.

The carbonyl group is susceptible to reduction, yielding the corresponding 1,4-diol, 3,3-dimethylcyclohexane-1,4-diol. Conversely, the secondary alcohol can be oxidized to furnish the diketone, 3,3-dimethylcyclohexane-1,4-dione. Beyond oxidation and reduction, the compound is a substrate for nucleophilic additions and substitutions.

A significant application is in the synthesis of complex amines. For instance, this compound undergoes reductive amination. In a documented procedure, reaction with benzylamine (B48309) and a mild reducing agent, sodium triacetoxyborohydride, in the presence of acetic acid yields 4-benzylamino-2,2-dimethyl-cyclohexanol. i.moscow This transformation creates a functionalized cyclohexanol derivative with a new nitrogen-containing substituent, showcasing a pathway to pharmacologically relevant scaffolds. i.moscow The utility of this compound is highlighted by its role as an intermediate in the synthesis of inhibitors for human acetylcholinesterase (hAChE), which are critical in research for treating neurological disorders.

The synthesis of specific stereoisomers, such as (+)-(S)-4-Hydroxy-3,3-dimethylcyclohexanone via the reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast, provides access to chiral synthons. thieme-connect.de These chiral building blocks are invaluable for the enantioselective synthesis of complex target molecules.

Aromatization Reactions to Yield Phenolic Compounds

The conversion of cyclohexanone derivatives to phenolic compounds is a fundamental transformation in organic synthesis, providing an important route to aromatic systems. rsc.org This process, known as dehydrogenative aromatization, typically involves the use of a catalyst and often heat to eliminate hydrogen and form the stable aromatic ring. rsc.orgacs.org

For this compound, aromatization would proceed through the formation of an intermediate cyclohexenone. The reaction is expected to involve two key steps:

Dehydration: The initial step is an acid- or base-catalyzed dehydration of the C4-hydroxyl group to introduce a double bond, yielding 3,3-dimethylcyclohex-4-en-1-one.

Dehydrogenation: The resulting cyclohexenone intermediate can then undergo catalytic dehydrogenation to lose two molecules of hydrogen. This process is often facilitated by transition metal catalysts, such as palladium on carbon (Pd/C), or by using stoichiometric oxidants like iodine. rsc.org

Research Findings on Cyclohexanone Aromatization

| Catalyst/Reagent | Substrate Type | Product | Significance |

| Various (Pd, Ru, Ni, etc.) | Substituted Cyclohexanones/Cyclohexenones | Substituted Phenols | Provides a general and widely applicable method for synthesizing phenols from cyclic precursors. rsc.org |

| Iodine (I₂) | Substituted Cyclohexanones/Cyclohexenones | Substituted Phenols | Acts as an oxidant to promote aromatization, often under metal-free conditions. rsc.org |

| Brønsted Acid | Indole-functionalized cyclohexanones | Indole-fused heterocycles | Demonstrates integration of dehydrogenative aromatization into tandem reactions to build complex architectures. acs.org |

Aldol Condensation Products and Their Synthetic Utility

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of β-hydroxy carbonyl compounds (aldol addition products) or α,β-unsaturated carbonyl compounds (aldol condensation products). nih.govwikipedia.org Substituted cyclohexanones are common substrates in these reactions, and this compound is a potential precursor for various aldol adducts. researchgate.net

The reaction is initiated by the formation of an enolate under basic conditions (e.g., using LDA or NaOH) or an enol under acidic conditions. wikipedia.orgyoutube.com For this compound, deprotonation can occur at either the C2 or C6 position, which are chemically equivalent due to the molecule's symmetry. This enolate is a potent nucleophile that can attack a wide range of electrophilic aldehydes or ketones in a "crossed aldol" reaction. youtube.com

The initial product is a β-hydroxy ketone, which retains the core structure of both reactants. The synthetic utility of this product is immense:

Stereochemical Complexity: The reaction creates at least one new stereocenter, and advanced asymmetric aldol methodologies can control the stereochemical outcome with high precision. nih.gov

Functional Group Handle: The newly formed hydroxyl group, as well as the existing hydroxyl and ketone groups, can be further manipulated.

While the hydroxyl group at the C4 position in this compound might require a protection strategy prior to the aldol reaction to prevent undesired side reactions, its participation in intramolecular processes could also be envisioned. The ability to perform these reactions in greener media, such as water, with high yields and stereoselectivities further enhances their appeal in modern organic synthesis. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural characterization of 4-Hydroxy-3,3-dimethylcyclohexanone, offering insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons and their proximity to electronegative atoms like oxygen.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl protons (-CH₃) | ~ 1.0 - 1.2 | Singlet | 6H |

| Methylene (B1212753) protons (-CH₂) adjacent to the carbonyl group | ~ 2.2 - 2.5 | Multiplet | 2H |

| Methylene protons (-CH₂) adjacent to the hydroxyl-bearing carbon and the dimethyl-substituted carbon | ~ 1.6 - 1.9 | Multiplet | 4H |

| Methine proton (-CH) bearing the hydroxyl group | ~ 3.8 - 4.2 | Multiplet | 1H |

| Hydroxyl proton (-OH) | Variable, typically broad | Singlet | 1H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific conformation of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~ 205 - 220 |

| Carbon bearing the hydroxyl group (-CHOH) | ~ 65 - 75 |

| Quaternary carbon (-C(CH₃)₂) | ~ 30 - 40 |

| Methylene carbons (-CH₂) | ~ 20 - 50 |

| Methyl carbons (-CH₃) | ~ 20 - 30 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O stretching | 1700 - 1725 |

| Alkyl (C-H) | C-H stretching | 2850 - 3000 |

| C-O | C-O stretching | 1050 - 1150 |

These characteristic peaks provide strong evidence for the presence of the hydroxyl and ketone functionalities, as well as the aliphatic nature of the cyclohexanone (B45756) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₄O₂, the expected exact mass is approximately 142.10 g/mol . medchemexpress.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, providing clues to the compound's structure. Common fragmentation pathways for cyclic ketones and alcohols include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 127.

Loss of water (-H₂O): From the hydroxyl group, leading to a fragment at m/z 124.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group, which can lead to various characteristic fragment ions.

Ring cleavage: Opening of the cyclohexanone ring, followed by further fragmentation.

The analysis of these fragment ions allows for the confirmation of the molecular structure.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of individual components in a mixture.

For the analysis of this compound, a suitable GC method would involve a non-polar or medium-polarity capillary column. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS analysis would provide a mass spectrum for the peak corresponding to this compound, allowing for its positive identification by matching the spectrum with a library or through interpretation of the fragmentation pattern. This technique is particularly useful for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would be appropriate.

A typical HPLC setup would include:

| Parameter | Condition |

| Stationary Phase | C18 column |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector (at a wavelength where the carbonyl group absorbs, typically around 210 nm) or a refractive index (RI) detector. |

By optimizing the mobile phase composition and flow rate, a sharp, symmetrical peak corresponding to this compound can be obtained. HPLC is particularly valuable for assessing the purity of the compound and for preparative separations to obtain a highly purified sample.

X-ray Crystallographic Analysis for Definitive Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This powerful technique provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a complete understanding of the molecular structure of this compound.

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional structure of molecules. libretexts.orgmdpi.com For chiral molecules like this compound, this method can establish the absolute configuration of its stereocenters. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org

The determination of the absolute configuration is particularly critical for understanding the stereochemical outcome of asymmetric syntheses. For instance, in a study on gabosine H, a related substituted cyclohexenone, single-crystal X-ray diffraction confirmed the absolute configuration as (4S,5R,6S), which was initially assigned based on the synthetic pathway. nih.gov This highlights the definitive nature of X-ray crystallography in stereochemical assignments.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. scirp.orgcrystalexplorer.net This analysis partitions the space in a crystal into regions where the electron density of a sum of spherical atoms for a given molecule (the promolecule) dominates the corresponding sum over the entire crystal (the procrystal). crystalexplorer.net

The resulting Hirshfeld surface provides a graphical representation of the molecule's shape within its crystalline environment. Various properties can be mapped onto this surface, with dnorm being a key parameter. The dnorm value is based on both the distance from the surface to the nearest nucleus inside the surface (di) and the distance to the nearest nucleus outside the surface (de). This mapping allows for the visualization of intermolecular contacts, where red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds and other significant intermolecular interactions. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3,3 Dimethylcyclohexanone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity. mdpi.comacs.org

For 4-hydroxy-3,3-dimethylcyclohexanone, DFT can be employed to investigate its reactivity. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate theoretical spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies, a theoretical IR spectrum can be simulated and compared with experimental data to confirm the molecular structure. Similarly, the calculation of nuclear shielding tensors allows for the prediction of NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives. researchgate.netgithub.iouncw.edu

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table presents illustrative data that would be obtained from DFT calculations.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| Calculated Carbonyl Stretch (C=O) | ~1715 cm⁻¹ | A key vibrational frequency for identifying the ketone functional group in an IR spectrum. |

| Calculated Hydroxyl Stretch (O-H) | ~3400 cm⁻¹ | A characteristic vibrational frequency for the hydroxyl group. |

Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio methods like DFT. researchgate.net These methods simplify the calculations by using parameters derived from experimental data. researchgate.netnih.gov While they are generally less accurate than DFT, they are well-suited for studying large molecules and for providing qualitative insights into electronic effects. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions over time. github.iofluorochem.co.uk

For this compound, MD simulations can be used to explore its conformational landscape. The cyclohexanone (B45756) ring can exist in various conformations, such as chair, boat, and twist-boat. The presence of the hydroxyl and dimethyl groups will influence the relative stability of these conformers. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. Understanding the conformational dynamics is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational Prediction of Spectroscopic Signatures

As mentioned in the context of DFT, computational methods are highly valuable for predicting spectroscopic signatures. The ability to accurately predict spectra such as NMR and IR is a significant aid in the identification and characterization of newly synthesized compounds. researchgate.net

For this compound, computational methods can generate theoretical ¹H and ¹³C NMR spectra. researchgate.netgithub.iouncw.edu These predictions are based on calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift. By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~210 |

| C-OH (Carbon with hydroxyl group) | ~70 |

| C(CH₃)₂ (Quaternary carbon) | ~45 |

| CH₂ (adjacent to C=O) | ~50 |

| CH₂ (adjacent to C(CH₃)₂) | ~35 |

| CH₃ (Methyl groups) | ~25 |

In Silico Structure-Activity Relationship (SAR) Modeling for Biological Applications

Given that this compound is a precursor to human acetylcholinesterase (hAChE) inhibitors, in silico Structure-Activity Relationship (SAR) modeling can be a valuable tool to guide the design of more potent derivatives. medchemexpress.com SAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. acs.orgacs.orgnih.govnih.gov

In the context of this compound, a QSAR (Quantitative Structure-Activity Relationship) study could be performed on a series of its derivatives. acs.orgacs.orgnih.govnih.govnih.govresearchgate.net This would involve synthesizing a library of related compounds, measuring their hAChE inhibitory activity, and then using computational methods to find a mathematical relationship between the structural properties (descriptors) of the molecules and their activity. These descriptors can include electronic, steric, and hydrophobic parameters. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. acs.orgacs.orgnih.govnih.govnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.